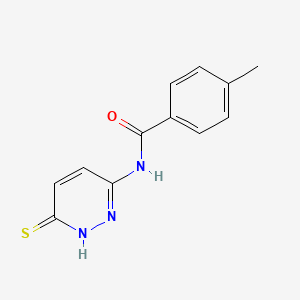
4-Methyl-N-(6-sulfanylpyridazin-3-yl)benzamide
Übersicht
Beschreibung
4-Methyl-N-(6-sulfanylpyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methyl-N-(6-sulfanylpyridazin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : N-(6-mercaptopyridazin-3-yl)-4-methylbenzamide
- CAS Number : 1286726-62-2
- Molecular Formula : C12H11N3OS
- Molecular Weight : 245.3 g/mol
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and infectious processes. The presence of the sulfanyl group is significant for its reactivity and potential interactions with thiol-containing biomolecules.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzamides have been screened for their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing promising results in inhibiting growth and viability .
Antiinflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .
Study 1: Antimicrobial Screening
A study conducted on various benzamide derivatives, including this compound, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Other Derivatives | 16 - 64 | S. aureus |
Study 2: Anti-inflammatory Effects
In vitro assays assessed the compound's ability to inhibit COX enzymes. The results showed that at a concentration of 50 µM, the compound reduced COX-2 activity by approximately 70%, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
| Treatment Group | COX-2 Inhibition (%) |
|---|---|
| Control | 0 |
| This compound | 70 |
Eigenschaften
IUPAC Name |
4-methyl-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-8-2-4-9(5-3-8)12(16)13-10-6-7-11(17)15-14-10/h2-7H,1H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNYTABWGJPLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















